Fluorescein-Dipalmitoylphosphatidylethanolamine
Overview
Description
Fluorescein-Dipalmitoylphosphatidylethanolamine is a fluorescent lipid derivative used extensively in biochemical and biophysical research. This compound combines the fluorescent properties of fluorescein with the lipid characteristics of dipalmitoylphosphatidylethanolamine, making it a valuable tool for studying membrane dynamics, lipid-protein interactions, and cellular processes.
Mechanism of Action
Target of Action
Fluorescein-Dipalmitoylphosphatidylethanolamine (FDPE) is primarily targeted towards cell membranes . It is a fluorescent phospholipid, membrane-surface probe .
Mode of Action
FDPE interacts with its target, the cell membrane, by integrating into the lipid bilayer . It is sensitive to local electrostatic potential and pH . This allows FDPE to act as a real-time probe for peptide-membrane interactions .
Result of Action
The primary result of FDPE’s action is the generation of a fluorescent signal that can be detected and quantified . This signal can provide real-time information about the local environment of the cell membrane, including changes in electrostatic potential and pH .
Action Environment
The action of FDPE is influenced by environmental factors such as the dielectric constant , ionic strength , and ambient pH . These factors can affect the optical absorbance properties of FDPE, thereby influencing the intensity and accuracy of the fluorescent signal .
Biochemical Analysis
Biochemical Properties
Temporal Effects in Laboratory Settings
Given its use in proteomics research , it is likely that its effects and stability over time have been studied in this context.
Dosage Effects in Animal Models
Given its use in proteomics research , it is likely that its effects at different dosages have been studied in this context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-Dipalmitoylphosphatidylethanolamine typically involves the conjugation of fluorescein isothiocyanate with dipalmitoylphosphatidylethanolamine. The reaction is carried out in an organic solvent such as chloroform or methanol, under mild conditions to preserve the integrity of both the fluorescent and lipid moieties. The product is then purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Fluorescein-Dipalmitoylphosphatidylethanolamine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can react with the isothiocyanate group of fluorescein.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used to modify the fluorescein moiety.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to alter the lipid component.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorescein-labeled amides, while oxidation reactions can produce various oxidized derivatives of fluorescein.
Scientific Research Applications
Fluorescein-Dipalmitoylphosphatidylethanolamine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a probe for studying lipid bilayers and membrane dynamics.
Biology: It is used in fluorescence microscopy to visualize cellular processes and track lipid movements.
Medicine: It aids in the development of drug delivery systems by providing insights into lipid-based carriers.
Industry: It is utilized in the formulation of fluorescent markers and sensors for various applications.
Comparison with Similar Compounds
Fluorescein-Dipalmitoylphosphatidylethanolamine is unique due to its combination of fluorescent and lipid properties. Similar compounds include:
Rhodamine-Dipalmitoylphosphatidylethanolamine: Another fluorescent lipid derivative with different spectral properties.
Bodipy-Dipalmitoylphosphatidylethanolamine: A lipid derivative with a different fluorescent dye, offering alternative imaging capabilities.
NBD-Dipalmitoylphosphatidylethanolamine: A lipid derivative with a nitrobenzoxadiazole fluorescent group, used for similar applications but with distinct fluorescence characteristics.
This compound stands out due to its well-characterized fluorescence and compatibility with a wide range of experimental conditions, making it a versatile tool in scientific research.
Properties
IUPAC Name |
[(2R)-3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H85N2O13PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-54(63)68-42-47(71-55(64)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-70-74(66,67)69-38-37-59-57(75)60-44-31-34-49-48(39-44)56(65)73-58(49)50-35-32-45(61)40-52(50)72-53-41-46(62)33-36-51(53)58/h31-36,39-41,47,61-62H,3-30,37-38,42-43H2,1-2H3,(H,66,67)(H2,59,60,75)/t47-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNPLDBLBWZYIW-QZNUWAOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H85N2O13PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747794 | |
Record name | (2R)-10-[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)amino]-2-(hexadecanoyloxy)-5-hydroxy-5-oxo-10-sulfanylidene-4,6-dioxa-9-aza-5lambda~5~-phosphadecan-1-yl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1081.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87706-98-7 | |
Record name | (2R)-10-[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)amino]-2-(hexadecanoyloxy)-5-hydroxy-5-oxo-10-sulfanylidene-4,6-dioxa-9-aza-5lambda~5~-phosphadecan-1-yl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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